3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-10-3-5-14(23-10)13-8-12(17-18(13)24(2,19)20)11-4-6-15-16(7-11)22-9-21-15/h3-7,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIYAYVWQUFEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=NN2S(=O)(=O)C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety and a 5-methylfuran group, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole and furan components. The synthetic pathways often utilize techniques such as:
- Aldol Condensation : For forming carbon-carbon bonds between the dioxole and furan.
- Cyclization Reactions : To construct the pyrazole core.
These methods ensure high yields and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- Cytotoxicity Assays : Compounds with similar structures have shown significant cytotoxic effects on various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). IC50 values were reported as low as 1.54 µM for HCT116 compared to standard drugs like doxorubicin with higher IC50 values (7.46 µM) .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 3-(benzo[d][1,3]dioxol-5-yl)... | HepG2 | 2.38 | 7.46 |
| 3-(benzo[d][1,3]dioxol-5-yl)... | HCT116 | 1.54 | 8.29 |
| 3-(benzo[d][1,3]dioxol-5-yl)... | MCF7 | 4.52 | 4.56 |
The mechanisms underlying the anticancer activity include:
- EGFR Inhibition : Compounds demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways, crucial for tumor growth and survival.
- Apoptosis Induction : Studies indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study on Antitumor Activity : A study synthesized bis-benzo[d][1,3]dioxol derivatives and assessed their cytotoxic effects using SRB assays across multiple cell lines. The results indicated that these compounds exhibited potent antitumor activity with minimal toxicity towards normal cells .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds towards various biological targets, showcasing their potential as therapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core dihydropyrazole structure is shared with numerous derivatives, but its substituents differentiate it from analogues. Key comparisons include:
Structural-Activity Insights :
- Electron-withdrawing groups (e.g., Cl, NO₂ in 3g, 3h) improve antimicrobial activity by enhancing membrane penetration .
- Sulfonamide moieties (e.g., methylsulfonyl in the target vs. benzenesulfonamide in 4b) influence solubility and enzyme inhibition .
- Heterocyclic variations (furan vs. thiophene in D03) alter electronic profiles and target selectivity .
Key Observations :
- Yields for chlorinated derivatives (3g, 3h) are moderate (~65–69%), suggesting possible challenges in purifying electron-deficient intermediates.
Physical Properties
Melting points and spectroscopic data reflect substituent effects:
Trends :
- Chlorinated derivatives (3g, 3h) exhibit lower melting points than sulfonamide-containing analogues (e.g., 4b), likely due to reduced crystallinity.
- Nitro groups (3h) increase melting points via dipole-dipole interactions .
Inferences for Target Compound :
- The 5-methylfuran group may reduce antibacterial potency compared to chlorinated analogues (3g, 3h) due to decreased electronegativity.
- Methylsulfonyl moiety could enhance CNS activity (e.g., anticonvulsant or MAO-B inhibition) via improved blood-brain barrier penetration .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Step 1: Condensation of substituted hydrazides with ketones or aldehydes under reflux conditions to form the pyrazoline core .
- Step 2: Sulfonylation using methylsulfonyl chloride in chloroform or dichloromethane with a base (e.g., triethylamine) to introduce the methylsulfonyl group .
- Purification: Recrystallization from ethanol or ethanol/water mixtures yields pure products (e.g., 63–86% yields for analogous compounds) .
Key Reaction Conditions:
| Step | Reagents/Conditions | Solvent | Time | Yield Range |
|---|---|---|---|---|
| Cyclization | Acid chlorides, triethylamine | Chloroform | 18–24 h | 58–86% |
| Sulfonylation | Methylsulfonyl chloride, base | DCM/CHCl₃ | 12–18 h | 70–85% (estimated) |
Validation: Confirm purity via melting point analysis and HPLC (>95% purity).
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign diastereotopic protons in the pyrazoline ring (e.g., δ 3.48–3.54 ppm for pyrazoline-H) and substituents like the benzo[d][1,3]dioxole group (δ 5.93 ppm for OCH₂O) .
- IR Spectroscopy: Identify key functional groups (e.g., S=O stretch at ~1150–1300 cm⁻¹ for sulfonyl groups) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ for C₂₁H₂₀N₂O₅S: calculated 412.11, observed 412.28) .
Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions.
Advanced Research Questions
Q. How can researchers optimize low yields during the cyclization step?
Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Catalytic Additives: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization: Replace ethanol with DMF for higher boiling points and improved solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yields (e.g., 80% yield in 30 min for similar pyrazolines) .
Case Study: A 20% yield increase was achieved for a related compound by switching from ethanol to DMF and adding 5 mol% Pd(PPh₃)₄ .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., pyrazoline ring puckering) using single-crystal data (α = 107.776°, β = 100.416°, γ = 112.767° for analogous structures) .
- Dynamic NMR: Detect conformational flexibility in solution that may mismatch solid-state structures .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G*) .
Q. What experimental designs are recommended for evaluating anticonvulsant activity?
Methodological Answer:
- In Vivo Models: Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents .
- Dose-Response Studies: Administer 30–100 mg/kg doses and monitor seizure latency and mortality over 24 h .
- Control Compounds: Compare with ethosuximide or valproic acid to benchmark efficacy .
Data Interpretation: A compound with 60% protection in MES at 100 mg/kg is considered active. Contradictory results across models may indicate mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
